Home > Products > Screening Compounds P139718 > Afamelanotide acetate
Afamelanotide acetate - 1566590-77-9

Afamelanotide acetate

Catalog Number: EVT-2579437
CAS Number: 1566590-77-9
Molecular Formula: C84H123N21O25
Molecular Weight: 1827.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Afamelanotide is derived from the natural peptide α-melanocyte-stimulating hormone, modified to enhance its stability and potency. The International Nonproprietary Name for afamelanotide is simply "afamelanotide," while its chemical classification falls under the category of genetic disorder agents. The compound has been assigned the Anatomical Therapeutic Chemical classification code D02BB02, indicating its use as an emollient and protective agent against phototoxicity .

Synthesis Analysis

The synthesis of afamelanotide acetate involves a solution-phase peptide synthesis method. This process utilizes commercially available amino acids and reagents to construct the peptide chain, followed by acetylation to form the acetate salt. The key steps in the synthesis include:

  1. Peptide Chain Assembly: The amino acids are sequentially coupled using standard peptide coupling reagents.
  2. Acetylation: After the peptide chain is synthesized, it undergoes acetylation to form afamelanotide acetate.
  3. Purification: The crude product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for pharmaceutical applications.

The final product is characterized by its enhanced stability and prolonged half-life compared to its natural counterpart, α-melanocyte-stimulating hormone .

Molecular Structure Analysis

Afamelanotide acetate has a complex molecular structure characterized by the following features:

  • Molecular Formula: C78_{78}H111_{111}N21_{21}O19_{19}•xC2_2H4_4O2_2, where x typically ranges from 3 to 4, indicating variable acetylation.
  • Molecular Weight: Approximately 1646.85 g/mol for the anhydrous free base.
  • Peptide Sequence: The sequence includes amino acids such as Acetyl-Serine-Tyrosine-Serine-Norleucine-Glutamic Acid-Histidine-(D)Phenylalanine-Arginine-Tryptophan-Glycine-Lysine-Proline-Valine-Amidated .

The three-dimensional structure of afamelanotide allows it to effectively bind to melanocortin receptors, facilitating its biological activity.

Chemical Reactions Analysis

Afamelanotide undergoes several chemical reactions during its metabolic processes:

  1. Hydrolysis: The compound is susceptible to hydrolysis, which may occur during metabolism, leading to the release of its constituent amino acids.
  2. Proteolytic Degradation: Afamelanotide is more resistant to enzymatic degradation than α-melanocyte-stimulating hormone but can still be broken down by intracellular proteases.
  3. Biliary Excretion: Following metabolism, afamelanotide is primarily eliminated via fecal or biliary routes, with minimal amounts excreted unchanged in urine .
Mechanism of Action

Afamelanotide functions primarily as an agonist for the melanocortin-1 receptor (MC1-R). Upon binding to this receptor on melanocytes, it activates downstream signaling pathways that lead to increased eumelanin production. This mechanism involves:

  • cAMP Signaling Pathway Activation: Binding of afamelanotide to MC1-R stimulates adenylate cyclase activity, increasing cyclic adenosine monophosphate levels within cells.
  • Melanin Synthesis Enhancement: This elevation in cAMP promotes transcription factors that enhance the expression of genes involved in melanin biosynthesis, resulting in increased eumelanin production independently of UV exposure .
Physical and Chemical Properties Analysis

Afamelanotide acetate exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to off-white powder.
  • Solubility: The compound is freely soluble in water, facilitating its formulation into injectable forms.
  • Stability: Afamelanotide has enhanced stability compared to α-melanocyte-stimulating hormone due to its modified structure.
  • Half-Life: The half-life of afamelanotide when administered subcutaneously via an implant is approximately 15 hours, allowing for sustained release and prolonged action .
Applications

Afamelanotide acetate has significant therapeutic applications:

  1. Erythropoietic Protoporphyria Treatment: It is primarily indicated for the prevention of phototoxic reactions in patients with erythropoietic protoporphyria, reducing pain and discomfort associated with sunlight exposure.
  2. Potential Cosmetic Uses: Due to its ability to stimulate melanin production, there are ongoing investigations into its use for cosmetic purposes related to skin pigmentation and tanning .
  3. Research Applications: Afamelanotide serves as a valuable tool in research focused on skin biology, pigmentation disorders, and photoprotection mechanisms.
Synthesis and Structural Analysis

Synthetic Peptide Design: Comparative Analysis of α-Melanocyte-Stimulating Hormone Analogues

Afamelanotide acetate is a synthetic tridecapeptide analogue of the endogenous α-melanocyte-stimulating hormone (α-melanocyte-stimulating hormone). Its design specifically addresses limitations of natural α-melanocyte-stimulating hormone, including enzymatic instability and transient biological activity. The peptide backbone retains 13 amino acids but incorporates strategic substitutions at positions 4 and 7: Norleucine (Nle) replaces methionine at position 4, and D-phenylalanine (D-Phe) substitutes L-phenylalanine at position 7 [1] [5]. These modifications yield the systematic name [Nle⁴,D-Phe⁷]-α-melanocyte-stimulating hormone, commonly abbreviated as NDP-α-melanocyte-stimulating hormone [6] [10].

The rationale for these substitutions stems from structure-activity relationship studies. Natural α-melanocyte-stimulating hormone (sequence: Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) undergoes rapid proteolytic cleavage in vivo, particularly at the Met⁴-Glu⁵ bond. Norleucine substitution eliminates oxidation-prone methionine while maintaining hydrophobic character. Meanwhile, the D-configuration at position 7 enhances resistance to chymotryptic endopeptidases and significantly increases binding affinity for the melanocortin 1 receptor [1] [5]. This results in a 10-fold greater potency at melanocortin 1 receptor compared to native α-melanocyte-stimulating hormone, as confirmed by cyclic adenosine monophosphate signaling assays [5].

Table 1: Amino Acid Sequence Comparison of α-Melanocyte-Stimulating Hormone and Afamelanotide

Position12345678910111213
α-Melanocyte-Stimulating HormoneAc-SerTyrSerMetGluHisPheArgTrpGlyLysProVal-NH₂
AfamelanotideAc-SerTyrSerNleGluHisD-PheArgTrpGlyLysProVal-NH₂

Structural Modifications for Enhanced Stability and Receptor Affinity

The structural innovations in afamelanotide acetate confer superior metabolic stability and receptor interaction kinetics. Replacement of L-Phe⁷ with its D-isomer creates steric hindrance against carboxypeptidases and aminopeptidases, extending plasma half-life from minutes (observed with natural α-melanocyte-stimulating hormone) to approximately 30 minutes in free form [1] [6]. Norleucine at position 4 prevents methionine oxidation—a common degradation pathway—while preserving hydrophobic interactions critical for melanocortin 1 receptor activation [3] [10].

Biophysical analyses reveal that afamelanotide adopts a β-turn conformation spanning residues 6–9 (His-D-Phe-Arg-Trp), which facilitates optimal engagement with melanocortin 1 receptor's transmembrane domain. Nuclear magnetic resonance spectroscopy confirms stabilization of this bioactive conformation through D-Phe⁷, which enhances hydrogen bonding with Glu⁹⁴ and Asn⁹⁷ residues on melanocortin 1 receptor [5] [10]. This conformation increases binding affinity (Kd = 0.21 nM) compared to natural α-melanocyte-stimulating hormone (Kd = 1.8 nM) [5].

The acetate counterion further optimizes physiochemical properties by improving solubility during manufacturing and reducing aggregation propensity in the solid state. This is critical for formulating stable implants [3] [10].

Table 2: Key Physiochemical Properties of Afamelanotide Acetate

PropertyValueAnalytical MethodSignificance
Molecular FormulaC₈₀H₁₁₅N₂₁O₂₁ (acetate)Mass spectrometryConfirms structural integrity
Molecular Weight1706.9 g/molMass spectrometryQuality control metric
Isoelectric Point8.2Capillary isoelectric focusingPredicts solubility behavior
Extinction Coefficient8480 M⁻¹cm⁻¹UV spectroscopy (280 nm)Quantifies peptide concentration
Secondary Structureβ-turn (Residues 6-9)Circular dichroism/NMRConfirms bioactive conformation

Biodegradable Polymer Matrix Formulations for Controlled Release

Afamelanotide acetate’s clinical utility relies on advanced delivery systems to overcome its short plasma half-life (approximately 30 minutes in unformulated state). The commercial implant (Scenesse®) encapsulates 16 mg of afamelanotide acetate within a biodegradable matrix of poly(D,L-lactide-co-glycolide), specifically designed for sustained subcutaneous release [3] [6]. This copolymer undergoes hydrolytic degradation into lactic acid and glycolic acid metabolites, which are further metabolized via the Krebs cycle, eliminating concerns about long-term biocompatibility [6].

The release kinetics follow a biphasic profile: an initial burst release (approximately 30% within 24 hours) achieves therapeutic concentrations rapidly, followed by sustained release over 10 days. Pharmacokinetic studies demonstrate that >90% of the drug is released by day 5 post-implantation, with plasma concentrations becoming undetectable by day 10 [6]. This aligns with the elimination half-life observed after implant administration (approximately 15 hours), which contrasts sharply with the 30-minute half-life of the free peptide in plasma [6].

The poly(D,L-lactide-co-glycolide) matrix composition (lactide:glycolide ratio ≈ 75:25) is engineered to balance degradation rate and mechanical integrity. Higher lactide content extends degradation time to ≥60 days—sufficient to ensure complete drug release before polymer erosion. Implant geometry (cylindrical rod, 1.5 mm diameter × 15 mm length) optimizes surface-to-volume ratio for predictable release kinetics [3]. Manufacturing involves co-dissolution of peptide and polymer in organic solvent, followed by extrusion and lyophilization to form sterile implants. This process maintains peptide stability, as confirmed by high-performance liquid chromatography purity >98% [6] [10].

Table 3: Release Kinetics of Afamelanotide from Poly(D,L-lactide-co-glycolide) Implants

Time Post-ImplantationCumulative Drug Released (%)Plasma Concentration (ng/mL)
24 hours25–35%3.7 ± 1.3
48 hours50–60%2.9 ± 1.1
5 days>90%0.8 ± 0.3
10 days100%Not detectable

Properties

CAS Number

1566590-77-9

Product Name

Afamelanotide acetate

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid

Molecular Formula

C84H123N21O25

Molecular Weight

1827.0 g/mol

InChI

InChI=1S/C78H111N21O19.3C2H4O2/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107;3*1-2(3)4/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84);3*1H3,(H,3,4)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-;;;/m0.../s1

InChI Key

VHLLBJXKNRAYGM-BHHWPIKXSA-N

SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O

Solubility

not available

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O.CC(=O)O.CC(=O)O

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O.CC(=O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.